5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine
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Overview
Description
EINECS 272-138-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where acetone cyanohydrin and hydrazine hydrate are mixed under controlled conditions. The reaction mixture is then subjected to filtration and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes at temperatures above 60°C, releasing nitrogen gas and forming free radicals.
Polymerization: In the presence of monomers such as styrene or acrylonitrile, the free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization process.
Major Products
The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers, depending on the monomers used in the reaction.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research:
Chemistry: It is widely used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.
Medicine: It is employed in the development of drug delivery systems and controlled-release formulations.
Industry: The compound is crucial in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and the ability to generate nitrogen gas, which can be advantageous in certain polymerization processes.
Similar Compounds
- Benzoyl peroxide
- Potassium persulfate
- 2,2’-azobis(2-methylbutyronitrile)
Properties
CAS No. |
68745-07-3 |
---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzothiazepine |
InChI |
InChI=1S/C17H18N4S/c1-20-9-11-21(12-10-20)16-13-5-4-8-18-17(13)22-15-7-3-2-6-14(15)19-16/h2-8H,9-12H2,1H3 |
InChI Key |
VJNQLNPFELPXCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=CC=N4 |
Origin of Product |
United States |
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